![molecular formula C19H18N2O3S B2524239 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-71-3](/img/structure/B2524239.png)
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption and fluorescence, may also be included .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structural features similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This indicates a potential application of the compound in the development of new antimicrobial agents (Bektaş et al., 2007).
Chemistry of Sulfonyl Compounds
Research on sulfonyl compounds, including reactions with epoxides, has been conducted to explore the synthesis of new chemical entities. Such studies could be relevant for understanding the reactivity and potential applications of the compound in synthetic organic chemistry and material science (McFarland et al., 1988).
Catalysis and Asymmetric Synthesis
Research involving chiral N, P-oxazolines and their complexes in asymmetric catalysis, including hydrogenation reactions, highlights the potential use of the compound in catalysis, particularly in enantioselective synthesis and reaction optimization (Ezhova et al., 2004).
Novel Synthetic Pathways
Studies have explored the synthesis of variously substituted chemical compounds through innovative pathways, indicating potential applications of the compound in the development of new synthetic methods and the creation of novel molecules with desired properties (Dalai et al., 2006).
Anticancer Research
Compounds with similar structural features have been synthesized and evaluated for their anticancer activity, suggesting a possible application in medicinal chemistry for the development of new anticancer agents (Kumar et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-9-14(10-8-13)17-21-19(18(24-17)20-15-11-12-15)25(22,23)16-5-3-2-4-6-16/h2-10,15,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEGMPVFASJKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.